2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .
Synthesis Analysis
The synthesis of imidazole-based compounds has been widely studied. For instance, imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . There have been a number of preparations published for the synthesis of imidazole-4-ones .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic ring containing two non-adjacent nitrogens and a carbonyl group . There are two isomers of imidazolones, depending on the placement of the carbonyl: imidazol-2-ones and imidazol-4-ones .Chemical Reactions Analysis
The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals has been investigated via OH-addition and H-abstraction pathways . It was found that OH addition proceeds more rapidly than H-abstraction by several orders of magnitude .Physical and Chemical Properties Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Scientific Research Applications
Electrophysiological Activity
The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds related to 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide, have been studied. Some compounds in this category exhibited potency in in vitro Purkinje fiber assays, comparable to selective class III agents used in clinical trials for cardiac arrhythmias (Morgan et al., 1990).
Catalytic Systems for Benzimidazole Synthesis
Research has explored ionic liquid systems, including 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3, which efficiently catalyzes the condensation of benzene-1,2-diamine with aromatic aldehydes to afford benzimidazole derivatives (Khazaei et al., 2011).
Synthesis of Imidazole Derivatives
Studies have focused on synthesizing imidazole derivatives, including 2-substituted imidazole derivatives, and evaluating their antimicrobial activities. This includes reactions with various reagents to produce different imidazole compounds with potential biological activities (Salman et al., 2015).
Antimicrobial Activity
The synthesis and biological activity of various 3-substituted imidazo[1,2-a]pyridines, including compounds structurally related to this compound, have been explored. Some of these compounds demonstrated good cytoprotective properties and potential as antiulcer agents (Starrett et al., 1989).
Co-ordination Chemistry
Research has also delved into the coordination and rearrangement of compounds with structures similar to the chemical . This includes studies on nickel complexes and their structural characterization (Bermejo et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-ethylsulfonylbenzimidazol-1-yl)-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-6-24(22,23)17-18-14-9-7-8-10-15(14)19(17)11-16(21)20(12(2)3)13(4)5/h7-10,12-13H,6,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYGYHAQAVRMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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